3-Amino-4-methylthiophene-2-carboxamide 3-Amino-4-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1186194-49-9
VCID: VC20427227
InChI: InChI=1S/C6H8N2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol

3-Amino-4-methylthiophene-2-carboxamide

CAS No.: 1186194-49-9

Cat. No.: VC20427227

Molecular Formula: C6H8N2OS

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-methylthiophene-2-carboxamide - 1186194-49-9

Specification

CAS No. 1186194-49-9
Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
IUPAC Name 3-amino-4-methylthiophene-2-carboxamide
Standard InChI InChI=1S/C6H8N2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H2,8,9)
Standard InChI Key ZFGFLOCZPBIGGJ-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=C1N)C(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, forms the core of 3-amino-4-methylthiophene-2-carboxamide. Substitutions at positions 2, 3, and 4 introduce distinct functional groups that influence its electronic and steric properties:

  • Position 2: A carboxamide group (-CONH₂) enhances hydrogen-bonding capacity, improving solubility in polar solvents like dimethyl sulfoxide (DMSO) and water .

  • Position 3: The amino group (-NH₂) participates in nucleophilic substitution reactions, enabling derivatization into pharmacologically active compounds .

  • Position 4: A methyl group (-CH₃) introduces steric hindrance, directing electrophilic substitutions to the less hindered C5 position of the thiophene ring .

The compound’s IUPAC name, 3-amino-4-methylthiophene-2-carboxamide, reflects this substitution pattern. Its canonical SMILES notation, CC1=CSC(=C1N)C(=O)N, and InChI key, ZFGFLOCZPBIGGJ-UHFFFAOYSA-N, provide unambiguous representations of its structure .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-amino-4-methylthiophene-2-carboxamide typically involves multi-step reactions:

  • Cyclocondensation: Thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions to form the thiophene backbone. For example, methylthioacetamide and ethyl propiolate undergo cyclization in the presence of aluminum chloride (AlCl₃) at 80°C, yielding a thiophene intermediate.

  • Amination: The intermediate undergoes nucleophilic substitution with ammonia (NH₃) in methanol, introducing the amino group at position 3.

  • Purification: Column chromatography or recrystallization isolates the final product, with yields ranging from 50% to 75% depending on reaction optimization.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationAlCl₃, CH₃CN, 80°C65–75
AminationNH₃/MeOH, RT50–60

Industrial-Scale Manufacturing

Industrial production prioritizes cost efficiency and scalability. Proprietary methods often employ solvent-free conditions or green catalysts like iron(III) chloride (FeCl₃) to enhance yields to 78%. Continuous-flow reactors further optimize throughput by maintaining precise temperature and mixing parameters.

Biological Activities and Applications

Antimicrobial Efficacy

3-Amino-4-methylthiophene-2-carboxamide exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. Comparative studies highlight its superior efficacy relative to structurally analogous compounds:

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundS. aureus MIC (µg/ml)E. coli MIC (µg/ml)P. aeruginosa MIC (µg/ml)
3-Amino-4-methylthiophene-2-carboxamide0.3130.6250.313
Ciprofloxacin (Control)0.6250.6250.625

The carboxamide group enhances membrane permeability, facilitating interaction with bacterial cell wall synthesis enzymes.

Antioxidant Properties

In free radical scavenging assays, derivatives such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide demonstrate notable antioxidant activity, achieving 52.4% inhibition at 100 μM compared to 64.7% for ascorbic acid. The electron-donating amino and methyl groups stabilize radical intermediates, contributing to this activity.

Neurological and Agrochemical Applications

Methyl 3-amino-4-methylthiophene-2-carboxylate, a closely related ester derivative, serves as a precursor in synthesizing neuroactive compounds targeting voltage-gated sodium channels. In agrochemistry, thiophene carboxamides enhance the efficacy of fungicides by inhibiting fungal cytochrome P450 enzymes.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

  • Carboxamide vs. Ester Groups: The carboxamide moiety in 3-amino-4-methylthiophene-2-carboxamide improves aqueous solubility but reduces lipophilicity compared to ester analogues like methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Halogenated Derivatives: Introducing chloro or fluoro substituents at position 5 increases antimicrobial potency by enhancing hydrophobic interactions with enzyme active sites.

Table 2: Comparative Reactivity of Thiophene Derivatives

CompoundSubstituentsKey ReactionYield (%)
3-Amino-4-methylthiophene-2-carboxamide-CONH₂Acylation85
Methyl 3-amino-4-methylthiophene-2-carboxylate-COOCH₃Suzuki Coupling78

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